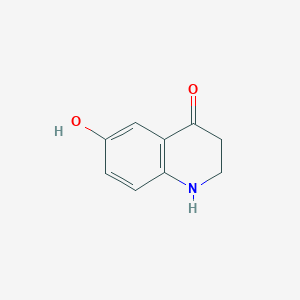

6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound with the linear formula C9H11NO . It is a potential amoebicide .

Synthesis Analysis

The synthesis of this compound involves a regioselective 1,4-phosponylation to N-Cbz quinolin-4 (1 H)-one using diethyl phosphite or ethyl phenylphosphinate followed by a highly diastereoselective reduction to give the cis stereoisomers as favored products, which were converted into trans stereoisomers through the Mitsunobu reaction .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as ChemSpider .Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical and Chemical Properties Analysis

This compound has a molecular weight of 149.19 . It is a solid at room temperature . More detailed physical and chemical properties can be found in the provided references .Scientific Research Applications

Efficient Synthesis

A study by Forró et al. (2016) demonstrated the use of "6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one" in the efficient synthesis of enantiopure compounds useful in the modulation of nuclear receptors, highlighting its significance in synthetic chemistry and drug development Forró, E., Megyesi, R., Paál, T. A., & Fülöp, F. (2016).

Pharmacological Activity

The compound has been explored for its potential in pharmacology, especially in studies related to the sympathetic nervous system. Cohen et al. (1972) investigated its uptake and storage by peripheral sympathetic nerves, providing insights into its pharmacological properties and potential sympathomimetric activities Cohen, G., Mytilineou, C., & Barrett, R. (1972).

Antimicrobial and Antifungal Activities

Research on bisquinolines derived from hydroxyquinolines, including structures related to "this compound," has shown significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents Sahu, K. B., Ghosh, S., Banerjee, M., Maity, A., Mondal, S., Paira, R., Saha, P., Naskar, S., Hazra, A., Banerjee, S., Samanta, A., & Mondal, N. B. (2012).

Inhibition of Tubulin Polymerization

Gastpar et al. (1998) highlighted the role of methoxy-substituted derivatives in inhibiting tubulin polymerization, an essential process in cell division, indicating the potential of "this compound" derivatives in cancer research Gastpar, R., Goldbrunner, M., Marko, D., & von Angerer, E. (1998).

Antitubercular Agents

Mandewale et al. (2016) synthesized and evaluated a series of hydrazone derivatives based on "this compound" for their antituberculosis activity, showcasing its relevance in developing treatments for infectious diseases Mandewale, M., Kokate, S., Thorat, B., Sawant, S. S., & Yamgar, R. (2016).

Safety and Hazards

Properties

IUPAC Name |

6-hydroxy-2,3-dihydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-2,5,10-11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKIRMKVOPTZKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2649598.png)

![N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2649599.png)

![4-Phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2649601.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2649602.png)

amine](/img/structure/B2649609.png)

![2-(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)isoindole-1,3-dione](/img/structure/B2649616.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B2649618.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2649619.png)